methanone CAS No. 65958-05-6](/img/structure/B14473048.png)
[2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone is a complex organic compound that features an indole and naphthyridine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The naphthyridine structure adds further complexity and potential for biological activity.
準備方法
The synthesis of 2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The naphthyridine ring can be constructed using various methods, including cyclization reactions of appropriate precursors. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating their activity . The naphthyridine moiety may enhance binding affinity or specificity to certain targets, leading to more potent biological effects.
類似化合物との比較
Similar compounds include other indole derivatives and naphthyridine-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with various biological activities.
Naphthyridine derivatives: Known for their antimicrobial and anticancer properties. The uniqueness of 2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone lies in its combined structure, which may offer synergistic effects and enhanced biological activity compared to individual indole or naphthyridine compounds.
特性
CAS番号 |
65958-05-6 |
|---|---|
分子式 |
C24H19N3O |
分子量 |
365.4 g/mol |
IUPAC名 |
[2-(2-methyl-1H-indol-3-yl)-2H-1,8-naphthyridin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N3O/c1-16-22(19-11-5-6-12-20(19)26-16)21-14-13-17-10-7-15-25-23(17)27(21)24(28)18-8-3-2-4-9-18/h2-15,21,26H,1H3 |
InChIキー |
NGTZXWZSELWCGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C3C=CC4=C(N3C(=O)C5=CC=CC=C5)N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)

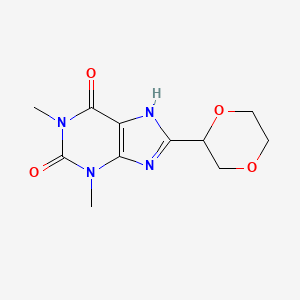

![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
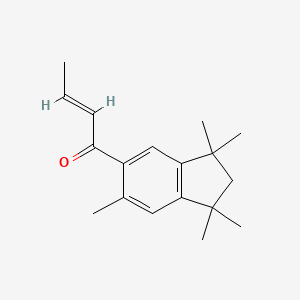
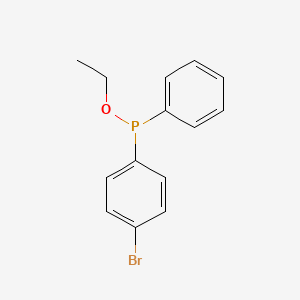
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)

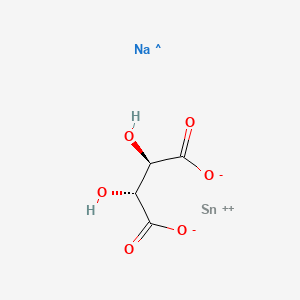
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
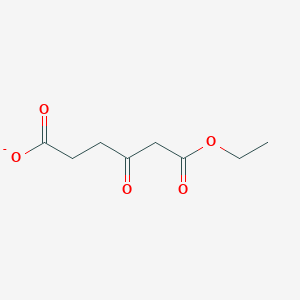
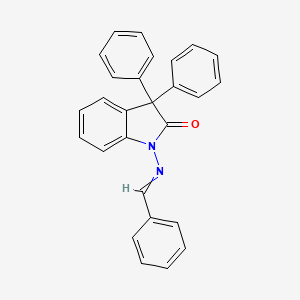
![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
